3-Methyl-3,9-diazabicyclo[4.2.1]nonane
Overview
Description
3-Methyl-3,9-diazabicyclo[421]nonane is a bicyclic organic compound with the molecular formula C8H16N2 It is a derivative of diazabicyclo[421]nonane, characterized by the presence of a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Methyl-3,9-diazabicyclo[4.2.1]nonane involves a [3+2] cycloaddition reaction. This method typically includes the following steps:
Starting Materials: The reaction involves aldehydes, amines, and activated alkenes.
Cycloaddition: A [3+2] cycloaddition reaction is performed to form the bicyclic scaffold.
Reduction and Lactamization: The intermediate products undergo reduction and lactamization to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,9-diazabicyclo[4.2.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Methyl-3,9-diazabicyclo[4.2.1]nonane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound has potential as a ligand in biochemical assays.
Medicine: It is investigated for its potential as a pharmacophore in drug design.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application, such as inhibiting enzyme activity or blocking receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-3,9-diazabicyclo[4.2.1]nonane
- 3,9-Diazabicyclo[4.2.1]nonane
- 3-Methyl-3,7-diazabicyclo[3.3.1]nonane
Uniqueness
3-Methyl-3,9-diazabicyclo[4.2.1]nonane is unique due to its specific structural configuration and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-methyl-3,9-diazabicyclo[4.2.1]nonane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-4-7-2-3-8(6-10)9-7/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRPLOMLCUJBET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCC(C1)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284245 | |
Record name | 3-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108437-47-4 | |
Record name | 3-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108437-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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